7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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Overview
Description
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Carboxylation: The introduction of the carboxylic acid group at the 4-position is achieved through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydroisoquinoline derivatives.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It could modulate neurotransmitter levels or inhibit specific enzymes, leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylic acid groups.
7-hydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a hydroxyl group instead of a methoxy group.
1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom.
Uniqueness
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
2470437-54-6 |
---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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